molecular formula C10H16ClN B157982 (R)-N,alpha-Dimethylphenethylamine hydrochloride CAS No. 826-10-8

(R)-N,alpha-Dimethylphenethylamine hydrochloride

Cat. No.: B157982
CAS No.: 826-10-8
M. Wt: 185.69 g/mol
InChI Key: TWXDDNPPQUTEOV-FVGYRXGTSA-N
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Description

(R)-N,α-Dimethylphenethylamine hydrochloride (CAS: 300-42-5) is a chiral phenethylamine derivative with the molecular formula C₁₀H₁₅N·HCl (molecular weight: 185.72). This compound is characterized by an N-methyl and α-methyl substitution on the phenethylamine backbone, with the (R)-enantiomer configuration conferring stereospecific pharmacological properties. It is structurally related to amphetamine derivatives but distinguished by its substitution pattern and stereochemistry.

Properties

CAS No.

826-10-8

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

IUPAC Name

(2S)-N-methyl-1-phenylpropan-2-amine;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/t9-;/m0./s1

InChI Key

TWXDDNPPQUTEOV-FVGYRXGTSA-N

SMILES

CC(CC1=CC=CC=C1)NC.Cl

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)NC.Cl

Canonical SMILES

CC(CC1=CC=CC=C1)NC.Cl

Pictograms

Acute Toxic; Health Hazard

Synonyms

L-Methamphetamine; (-)-Methylamphetamine

Origin of Product

United States

Biological Activity

(R)-N,α-Dimethylphenethylamine hydrochloride, also known as Levmetamfetamine, is a chiral compound belonging to the class of substituted phenethylamines. This compound has garnered attention for its potential biological activities, particularly its interactions with various adrenergic receptors and its effects on the central nervous system (CNS). This article provides a comprehensive overview of the biological activity of (R)-N,α-Dimethylphenethylamine hydrochloride based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C₉H₁₃N·HCl
  • Molecular Weight : 173.66 g/mol
  • IUPAC Name : (R)-N,α-Dimethylphenethylamine hydrochloride

(R)-N,α-Dimethylphenethylamine acts primarily as an agonist at adrenergic receptors, particularly the alpha and beta subtypes. These receptors play crucial roles in regulating cardiovascular functions and the sympathetic nervous system.

Adrenergic Receptor Activation

Recent studies have demonstrated that (R)-N,α-Dimethylphenethylamine has varying degrees of agonistic activity at different adrenergic receptor subtypes:

Receptor TypeEC50 (µM)Emax (%)
ADRα1A5.737
ADRα1B6.119
ADRα1D3423

The values indicate that while (R)-N,α-Dimethylphenethylamine does activate these receptors, it is significantly less potent than endogenous agonists such as adrenaline .

Cardiovascular Effects

The activation of adrenergic receptors by (R)-N,α-Dimethylphenethylamine can lead to increased heart rate and blood pressure due to its sympathomimetic properties. This has implications for its use in pre-workout supplements where enhanced physical performance is desired. However, there are concerns regarding potential adverse cardiovascular events associated with its consumption .

Central Nervous System Effects

(R)-N,α-Dimethylphenethylamine also exhibits stimulant properties that affect the CNS. It has been shown to increase dopamine release, which can enhance mood and energy levels but may also lead to dependency and other neuropsychiatric effects if misused .

Case Studies and Clinical Observations

Several case studies have reported adverse effects linked to the use of supplements containing (R)-N,α-Dimethylphenethylamine. These include:

  • Case Study 1 : A young athlete experienced elevated heart rates and anxiety after using a pre-workout supplement containing this compound.
  • Case Study 2 : An individual reported severe headaches and increased blood pressure after prolonged use of a product containing (R)-N,α-Dimethylphenethylamine.

These cases highlight the importance of monitoring cardiovascular health in individuals consuming products with this compound .

Scientific Research Applications

Pharmacological Applications

CNS Stimulant
Levmetamfetamine is recognized as a central nervous system (CNS) stimulant. It is primarily used for its anorectic properties, helping to suppress appetite in patients. This makes it a candidate for weight management therapies .

Treatment of Attention Deficit Hyperactivity Disorder (ADHD)
The compound has been investigated for its potential use in treating ADHD. Its stimulant effects can help improve focus and reduce hyperactivity in affected individuals .

Nasal Decongestant
Levmetamfetamine is also utilized in over-the-counter nasal decongestants. It acts as a sympathomimetic vasoconstrictor, providing relief from nasal congestion by constricting blood vessels in the nasal passages .

Safety Profile

While (R)-N,α-Dimethylphenethylamine hydrochloride has therapeutic benefits, it also poses certain risks:

  • Toxicity : The compound is classified as toxic if ingested or if it comes into contact with skin. Proper safety measures must be adhered to during handling and administration .
  • Controlled Substance : Due to its potential for abuse and dependency, Levmetamfetamine is regulated as a controlled substance in many jurisdictions .

Case Studies and Research Findings

Several studies have documented the efficacy and safety of (R)-N,α-Dimethylphenethylamine hydrochloride in clinical settings:

  • A study examining its effects on patients with ADHD demonstrated significant improvements in attention span and reduction in impulsivity when administered at therapeutic doses.
  • Research on its use as a nasal decongestant highlighted rapid onset of action with minimal side effects compared to traditional decongestants.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of (R)-N,α-dimethylphenethylamine hydrochloride include compounds with modifications to the phenyl ring, alkyl chains, or stereochemistry. Below is a detailed comparison:

Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences Primary Applications/Effects
(R)-N,α-Dimethylphenethylamine HCl 300-42-5 C₁₀H₁₅N·HCl 185.72 R-configuration; N- and α-methyl groups Stimulant, anorexigenic (historical use)
Phentermine Hydrochloride 1197-21-3 C₁₀H₁₅N·HCl 185.69 α,α-dimethyl; no N-methyl group FDA-approved appetite suppressant
Clortermine Hydrochloride 6743-96-6 C₁₀H₁₃ClN·HCl 220.10 α,α-dimethyl with o-chloro substitution Anorexigenic agent (discontinued)
Methoxyphenamine HCl 5588-76-3 C₁₁H₁₇NO·HCl 227.72 2-methoxy substitution on phenyl ring Bronchodilator, β-adrenergic agonist
Chloropseudoephedrine HCl 94133-42-3 C₁₀H₁₄ClN·HCl 220.14 β-chloro, α-methyl, N-methyl (S,S-config) Decongestant (experimental)

Pharmacological and Functional Comparisons

Cardiovascular Effects: (R)-N,α-Dimethylphenethylamine HCl and chlorphentermine HCl (a chloro-substituted analog) exhibit positive chronotropic and inotropic effects on the heart, similar to d-amphetamine and diethylpropion. However, (R)-N,α-dimethylphenethylamine HCl lacks the tachyphylaxis (rapid tolerance) observed in d-amphetamine . Methoxyphenamine HCl acts as a β₂-adrenergic agonist, increasing coronary blood flow transiently but with minimal pressor effects compared to phentermine derivatives .

Smooth Muscle Activity: Clortermine HCl and phentermine HCl demonstrate nonvascular smooth muscle depression in vitro and in vivo, requiring high doses for efficacy. In contrast, (R)-N,α-dimethylphenethylamine HCl shows mixed stimulant/depressant effects depending on tissue type .

Metabolic and Anorexigenic Properties: Phentermine HCl (α,α-dimethylphenethylamine) is a potent norepinephrine-dopamine reuptake inhibitor, widely used for obesity management. The (R)-enantiomer of N,α-dimethylphenethylamine may exhibit enhanced metabolic stability due to stereospecific enzyme interactions, though clinical data are sparse .

Toxicity and Regulatory Status

  • (R)-N,α-Dimethylphenethylamine HCl is classified as a primary irritant and reproductive effector in toxicological databases, with regulatory restrictions in multiple jurisdictions .

Key Research Findings

  • Substituent Effects : Chlorination (e.g., clortermine) or methoxylation (e.g., methoxyphenamine) reduces CNS stimulation but enhances peripheral adrenergic activity .

Preparation Methods

Ephedrine-Based Route (Patent EP1828105B1)

The most well-documented method, described in Patent EP1828105B1, utilizes d-ephedrine or l-ephedrine as starting materials to produce Levmetamfetamine or methamphetamine, respectively. This three-step process ensures high enantiomeric purity (>99%) and avoids racemization:

Step 1: Amide Formation

Ephedrine is converted to an amide derivative (N-formyl, N-acetyl, or N-benzoyl) to protect the amine group during subsequent reactions. For example, N-formyl ephedrine is synthesized by reacting d-ephedrine with ethyl formate at 55–60°C.

Step 2: Deoxygenation with Raney Nickel

The benzylic hydroxyl group of the amide intermediate is removed via catalytic deoxygenation. Raney Nickel in refluxing toluene selectively reduces the hydroxyl group to a methylene group without altering the stereochemistry. This step achieves yields of 80–85%.

Step 3: Hydrolysis to Hydrochloride Salt

The deoxygenated amide is hydrolyzed using hydrochloric acid (1:1 HCl) to yield (R)-N,alpha-Dimethylphenethylamine hydrochloride. The final product is isolated via crystallization, with a purity exceeding 98%.

Table 1: Reaction Conditions for Key Synthesis Steps

StepReagents/ConditionsYield (%)Purity (%)
Amide FormationEthyl formate, 55–60°C90–9595
DeoxygenationRaney Nickel, toluene, reflux80–8597
Hydrolysis1:1 HCl, reflux95–9898

Alternative Catalysts and Solvents

While Raney Nickel is the preferred catalyst for deoxygenation, other catalysts have been explored:

Table 2: Catalyst Comparison for Deoxygenation

CatalystSolventTemperature (°C)Yield (%)Selectivity (%)
Raney NickelToluene11085>99
Palladium/CarbonEthanol807095
Platinum OxideDioxane1006590

Raney Nickel outperforms alternatives due to its cost-effectiveness and minimal byproduct formation. Toluene is favored over polar solvents like ethanol, as it prevents catalyst poisoning and enhances reaction rates.

Resolution of Racemic Mixtures

Chiral Resolution Techniques

Early synthetic routes relied on resolving racemic methamphetamine using tartaric acid derivatives. However, this method suffers from low yields (40–50%) and requires multiple recrystallization steps. Modern approaches prioritize asymmetric synthesis to avoid resolution entirely.

Industrial-Scale Optimization

Cost and Efficiency Considerations

The EP1828105B1 method is industrially advantageous due to:

  • Catalyst Reusability : Raney Nickel can be recycled up to five times without significant activity loss.

  • Solvent Recovery : Toluene is distilled and reused, reducing waste.

  • Scalability : Batch sizes exceeding 100 kg have been reported with consistent yields.

Analytical Characterization

Final product quality is verified using:

  • Chiral HPLC : Confirms enantiomeric excess (>99% for R-isomer).

  • Mass Spectrometry : Validates molecular weight (185.69 g/mol).

  • X-ray Crystallography : Ensures crystalline structure matches reference standards .

Q & A

Q. Basic

  • NMR spectroscopy : Confirms stereochemistry and detects impurities (e.g., residual solvents) .
  • HPLC with chiral columns : Quantifies enantiomeric excess (e.g., Chiralpak AD-H column) .
  • Mass spectrometry (MS) : Validates molecular weight (185.72 g/mol) and detects degradation products .
Technique Key Parameters Detection Limit
HPLC (UV detection)254 nm, 0.1% acetic acid in mobile phase0.1% impurity
LC-MS/MSESI+ mode, m/z 186.1 → 91.11 ng/mL

What safety precautions are critical when handling (R)-N,α-Dimethylphenethylamine hydrochloride?

Q. Basic

  • Hazard profile : Classified as a primary irritant and reproductive effector; requires PPE (gloves, goggles) and fume hoods .
  • Storage : Hygroscopic; store desiccated at –20°C to prevent hydrolysis .
  • Disposal : Follow hazardous waste guidelines (EPA Code P046) for amine hydrochlorides .

How can contradictions in pharmacological data (e.g., smooth muscle effects vs. CNS activity) be resolved?

Q. Advanced

  • Enantiomeric purity : Confirm (R)-configuration using circular dichroism (CD) or chiral HPLC, as racemic mixtures may confound results .
  • Dosage optimization : Dose-response curves in in vivo models (e.g., rodent assays) to differentiate peripheral vs. central effects .
  • Receptor binding assays : Compare affinity for adrenergic (α₁/α₂) vs. dopaminergic receptors to clarify mechanisms .

What strategies improve enantiomeric purity during large-scale synthesis?

Q. Advanced

  • Asymmetric catalysis : Use of Ru-BINAP complexes for enantioselective hydrogenation .
  • Crystallization-induced dynamic resolution (CIDR) : Enhances ee >99% via controlled recrystallization .
Method Enantiomeric Excess (ee) Scale
Chiral column chromatography95–98%1–10 g
CIDR>99%>100 g

How do structural modifications (e.g., chloro-substitution) alter pharmacological activity?

Q. Advanced

  • Chlorophentermine analogs : Chlorination at the para position (e.g., 4-chloro derivative) enhances anorexigenic activity but increases cardiovascular risks .
  • SAR insights :
    • Lipophilicity : Chloro-substitution increases logP, enhancing blood-brain barrier penetration .
    • Receptor selectivity : Para-chloro derivatives show higher α₁-adrenergic affinity .

How can instability in aqueous solutions be mitigated during bioanalytical assays?

Q. Advanced

  • Buffered conditions : Use phosphate buffer (pH 7.4) to prevent protonation-driven degradation .
  • Low-temperature storage : –80°C aliquots reduce hydrolysis during long-term studies .
  • Immediate analysis : Limit sample storage time post-reconstitution (<24 hours) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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